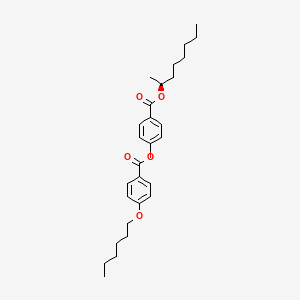

(S)-辛烷-2-基 4-((4-(己氧基)苯甲酰)氧基)苯甲酸酯

描述

“(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate” is a chemical compound with the linear formula C32H38O6 . It has a molecular weight of 518.656 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 47.0 to 51.0 degrees Celsius . Its specific rotation [a]20/D is +25.0 to +29.0 degrees (C=5, THF) .科学研究应用

合成和结构研究:一项研究重点关注与该化合物相关的衍生物的立体选择性合成,突出了其在构建复杂的分子结构(如三糖)中的效用。这项研究证明了该化合物在合成有机化学中的重要性及其构建复杂分子结构的潜力 (Gerber & Vogel, 2001)。

材料科学 - 中相行为:在材料科学领域,已经对涉及该化合物衍生物的二元混合物的中相行为进行了研究。这些研究对于理解化合物在液晶态中的性质至关重要,这可以应用于先进的材料技术 (Obadović 等人,2010 年)。

缓蚀:另一项研究探索了该化合物衍生物在酸性环境中保护低碳钢的缓蚀性能。这项研究对于工业应用至关重要,尤其是在腐蚀防护和材料工程领域 (Chafiq 等人,2020 年)。

光学性质和液晶相:进一步的研究调查了该化合物光学活性衍生物的合成、表征和性质。这些发现与光学器件和液晶显示技术中的应用相关 (Veerabhadraswamy 等人,2015 年)。

质谱分析:还对长链烷基酯(包括该化合物的衍生物)的质谱进行了研究。这对于分析化学很重要,尤其是在研究分子碎裂模式方面 (Meyerson 等人,1983 年)。

- 化学和材料科学。这项研究提供了有关在引发聚合反应中使用这些化合物的信息,这对于开发新材料和涂料非常重要 (Guillaneuf 等人,2010 年)。

自组装和螺旋控制:对与该化合物相关的的手性弯曲核分子的自组装的研究显示了对分级超结构螺旋性的控制。这项研究对于理解分子自组织至关重要,并且在纳米技术和材料设计中具有影响 (Lin 等人,2012 年)。

聚合反应:某些乙烯基化合物与苯甲酰氧基自由基(包括该化合物的衍生物)反应的研究有助于理解聚合过程。这对于合成具有特定性质的新聚合物非常重要 (Bevington & Ayrey, 1987)。

安全和危害

The safety data sheet for a similar compound, S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate, suggests that it should be handled with care . In case of inhalation, the victim should be moved to fresh air and given medical attention if necessary . If it comes into contact with skin, the contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

作用机制

Target of Action

Similar compounds, such as benzyl benzoate, have been shown to exert toxic effects on the nervous system of parasites .

Mode of Action

For instance, benzyl benzoate exerts toxic effects on the nervous system of parasites, resulting in their death .

Biochemical Pathways

It is known that similar compounds can influence various biochemical processes, such as free radical bromination and nucleophilic substitution .

Result of Action

Based on the effects of similar compounds, it can be inferred that it may lead to changes in the function of its targets, potentially resulting in their death .

属性

IUPAC Name |

[4-[(2S)-octan-2-yl]oxycarbonylphenyl] 4-hexoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O5/c1-4-6-8-10-12-22(3)32-27(29)23-15-19-26(20-16-23)33-28(30)24-13-17-25(18-14-24)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGPDUBTEHIWRH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628655 | |

| Record name | 4-({[(2S)-Octan-2-yl]oxy}carbonyl)phenyl 4-(hexyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate | |

CAS RN |

87321-20-8 | |

| Record name | 4-({[(2S)-Octan-2-yl]oxy}carbonyl)phenyl 4-(hexyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

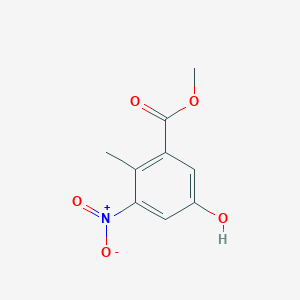

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the molecular structure of S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate contribute to its effectiveness in stabilizing blue phases?

A1: The research suggests that several structural features of S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate contribute to its ability to stabilize blue phases:

- Chirality: The "S" configuration in its name denotes its chirality, meaning it exists as a single enantiomer. This chirality is crucial for inducing a twist in the liquid crystal structure, promoting the formation of the cubic lattices characteristic of blue phases. []

- Molecular Shape: The rod-like shape of the molecule, with its long alkyl chains and rigid aromatic cores, is compatible with the self-assembly processes of the host liquid crystal molecules. This compatibility allows it to integrate effectively into the liquid crystal matrix. []

- Polarizability and Dipole Moment: The molecule's ester and aromatic groups contribute to its overall polarizability and dipole moment. These factors influence the intermolecular interactions within the liquid crystal mixture, affecting the stability and temperature range of the blue phases. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)